molecular formula C27H26N4O4S B11442768 Ethyl 4-({[1-(4-methylphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[1-(4-methylphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11442768
M. Wt: 502.6 g/mol
InChI Key: KSDLPSMWBSYXLA-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[1-(4-METHYLPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzoate ester, an imidazolidinone ring, and a pyridine moiety, making it a subject of interest for researchers.

Preparation Methods

The synthesis of ETHYL 4-{2-[1-(4-METHYLPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE involves multiple steps, including the formation of the imidazolidinone ring and the subsequent attachment of the benzoate ester and pyridine moieties. Common synthetic routes may involve:

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

ETHYL 4-{2-[1-(4-METHYLPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-{2-[1-(4-METHYLPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[1-(4-METHYLPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

ETHYL 4-{2-[1-(4-METHYLPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE can be compared with similar compounds such as:

Properties

Molecular Formula

C27H26N4O4S

Molecular Weight

502.6 g/mol

IUPAC Name

ethyl 4-[[2-[1-(4-methylphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H26N4O4S/c1-3-35-26(34)19-9-11-20(12-10-19)29-24(32)16-23-25(33)31(22-13-7-18(2)8-14-22)27(36)30(23)17-21-6-4-5-15-28-21/h4-15,23H,3,16-17H2,1-2H3,(H,29,32)

InChI Key

KSDLPSMWBSYXLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=N3)C4=CC=C(C=C4)C

Origin of Product

United States

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